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Compound of Interest

Compound Name:
(3-(2-Ethoxy-2-

oxoethoxy)phenyl)boronic acid

Cat. No.: B1417881 Get Quote

An In-Depth Technical Guide to (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid: Synthesis,

Characterization, and Applications in Modern Organic Chemistry

Foreword
Boronic acids have transitioned from niche reagents to indispensable tools in the arsenal of the

modern synthetic chemist. Their unique reactivity, general stability, and low toxicity have

established them as privileged building blocks in fields ranging from materials science to

medicinal chemistry.[1] The approval of drugs like Bortezomib (Velcade®) underscored the

potential of the boronic acid pharmacophore, catalyzing a surge in the development of novel

boron-containing molecules for therapeutic applications.[1][2]

This guide focuses on a particularly versatile derivative: (3-(2-Ethoxy-2-
oxoethoxy)phenyl)boronic acid. This molecule is a bifunctional building block, featuring the

synthetically powerful boronic acid group for carbon-carbon bond formation and a flexible

ethoxycarbonylmethoxy side chain. This secondary functional group not only modulates the

compound's physicochemical properties but also serves as a synthetic handle for further

derivatization.

As a Senior Application Scientist, my objective here is not merely to present data but to provide

a cohesive narrative that elucidates the causality behind the experimental choices. We will

explore its synthesis from common starting materials, delve into the analytical techniques

required for its robust characterization, and demonstrate its application in the cornerstone of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1417881?utm_src=pdf-interest
https://www.benchchem.com/product/b1417881?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9104566/
https://www.benchchem.com/product/b1417881?utm_src=pdf-body
https://www.benchchem.com/product/b1417881?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1417881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


modern synthetic chemistry: the Suzuki-Miyaura cross-coupling reaction. This document is

designed for the practicing researcher and drug development professional, offering both

foundational knowledge and actionable protocols.

Part 1: Core Structural & Physicochemical Profile
A comprehensive understanding of a reagent begins with its fundamental properties. (3-(2-
Ethoxy-2-oxoethoxy)phenyl)boronic acid is a white to off-white solid under standard

conditions. The molecule's stability is generally good for a boronic acid; however, like its

congeners, it can undergo reversible dehydration to form a cyclic trimeric anhydride known as a

boroxine, particularly upon heating or under anhydrous conditions.[3] Therefore, proper storage

is crucial to maintain its integrity.

Key Identifiers and Properties
Property Value Source

IUPAC Name
(3-(2-Ethoxy-2-

oxoethoxy)phenyl)boronic acid
N/A

Synonyms
Ethyl 2-(3-

boronophenoxy)acetate
N/A

CAS Number 957062-63-4 [4]

Molecular Formula C₁₀H₁₃BO₅ Derived

Molecular Weight 224.02 g/mol Derived

Appearance White to off-white solid General knowledge

Storage
Store under inert atmosphere,

2-8°C, protect from moisture

Structural Representation
Caption: Chemical structure of (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid.

Part 2: Synthesis and Purification Protocol
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The synthesis of (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid is most logically achieved

via a Williamson ether synthesis. This classic transformation is reliable and utilizes readily

available starting materials. The key consideration in this synthesis is the potential reactivity of

the boronic acid moiety with the basic conditions of the reaction. To circumvent undesired side

reactions, a common strategy involves protecting the boronic acid as its pinacol ester. This

protecting group is stable to the reaction conditions and can be easily removed in the final step.

Synthetic Workflow Diagram
Caption: Two-step synthesis workflow for the target compound.

Step-by-Step Experimental Protocol
Objective: To synthesize (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid from 3-

hydroxyphenylboronic acid pinacol ester.

Materials:

3-Hydroxyphenylboronic acid pinacol ester

Ethyl bromoacetate

Potassium carbonate (K₂CO₃), anhydrous

N,N-Dimethylformamide (DMF), anhydrous

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Magnesium sulfate (MgSO₄), anhydrous

Silica gel for column chromatography

Hexanes, Acetone, Hydrochloric acid (HCl)

Protocol:
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Step 1: Synthesis of Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate

(Protected Intermediate)

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g.,

Nitrogen or Argon), add 3-hydroxyphenylboronic acid pinacol ester (1.0 eq).

Solvent & Base Addition: Add anhydrous DMF to dissolve the starting material, followed by

anhydrous potassium carbonate (1.5 eq). The K₂CO₃ acts as the base to deprotonate the

phenol, forming the phenoxide nucleophile. DMF is an excellent polar aprotic solvent for this

Sₙ2 reaction.

Reagent Addition: Add ethyl bromoacetate (1.1 eq) dropwise to the stirring suspension at

room temperature.

Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir overnight. The progress

can be monitored by Thin Layer Chromatography (TLC) until the starting material is

consumed.

Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous

layer three times with ethyl acetate. The organic layers are combined. Causality: This

extraction separates the organic product from the inorganic salts (KBr, excess K₂CO₃) and

DMF.

Washing: Wash the combined organic layers sequentially with water and then brine.

Causality: The water wash removes residual DMF, and the brine wash removes residual

water from the organic layer, facilitating drying.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude oil by flash column chromatography on silica gel using a

hexanes/ethyl acetate gradient to afford the pure protected intermediate.

Step 2: Deprotection to (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid

Reaction Setup: Dissolve the purified intermediate from Step 1 in a mixture of acetone and

water.
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Hydrolysis: Add aqueous HCl (e.g., 2M) and stir the mixture vigorously at room temperature.

The pinacol protecting group is readily hydrolyzed under mild acidic conditions.

Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully converted.

Workup: Remove the acetone under reduced pressure. Extract the remaining aqueous

solution three times with ethyl acetate.

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous

MgSO₄, filter, and concentrate in vacuo.

Final Purification: The resulting crude solid can be purified by recrystallization from a suitable

solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a crystalline solid.

Part 3: Analytical Characterization
Rigorous characterization is a cornerstone of chemical synthesis. It validates the identity and

purity of the final compound, ensuring its suitability for downstream applications. A combination

of spectroscopic techniques is employed for an unambiguous assignment of the structure.

Expected Spectroscopic Data
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Technique Expected Observations

¹H NMR

Aromatic Protons: 4 distinct signals in the

aromatic region (~7.0-7.8 ppm). Ether

Methylene (O-CH₂-C=O): A singlet around 4.6

ppm. Ethyl Ester (O-CH₂-CH₃): A quartet around

4.2 ppm. Ethyl Ester (O-CH₂-CH₃): A triplet

around 1.2 ppm. Boronic Acid (B(OH)₂): A broad

singlet, often exchangeable with D₂O.

¹³C NMR

Carbonyl (C=O): Signal around 168-170 ppm.

Aromatic Carbons: 6 signals in the aromatic

region (~115-160 ppm), including the C-B and

C-O attached carbons. Ether Methylene (O-

CH₂): Signal around 65 ppm. Ethyl Ester (O-

CH₂): Signal around 61 ppm. Ethyl Ester (CH₃):

Signal around 14 ppm.

Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 225.08.

FT-IR (cm⁻¹)

O-H stretch (B-OH): Broad peak ~3200-3400

cm⁻¹. C=O stretch (Ester): Strong, sharp peak

~1750 cm⁻¹. C-O stretch (Ether & Ester): Strong

peaks in the 1100-1300 cm⁻¹ region. B-O

stretch: ~1350 cm⁻¹.

Part 4: Applications in Research & Development
The utility of (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid lies in its dual functionality,

making it a valuable tool for constructing complex molecular architectures.

Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds,

specifically biaryl structures.[3] (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid serves as the

organoboron component in this palladium-catalyzed cycle.

Suzuki-Miyaura Catalytic Cycle
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Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Synthesis of a Biaryl
Compound
Objective: To couple (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid with 4-bromoanisole.

Reaction Setup: To a Schlenk flask, add (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid
(1.2 eq), 4-bromoanisole (1.0 eq), potassium carbonate (2.0 eq), and a palladium catalyst

such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

Solvent Addition: Degas a solvent mixture of Toluene and Water (e.g., 4:1 ratio) by bubbling

with nitrogen or argon for 15-20 minutes. Add the degassed solvent to the flask. Causality:

The base (K₂CO₃) is required for the transmetalation step. A biphasic solvent system is often

used to dissolve both the organic reactants and the inorganic base. Degassing is critical to

remove oxygen, which can deactivate the Pd(0) catalyst.

Reaction: Heat the mixture to reflux (e.g., 90-100 °C) under an inert atmosphere and stir until

the starting materials are consumed (monitor by TLC or GC-MS).

Workup: Cool the reaction, dilute with ethyl acetate, and separate the organic and aqueous

layers. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

Purification: Purify the crude product via column chromatography to yield the desired biaryl

compound.

Utility in Drug Discovery
Beyond its role in C-C bond formation, this molecule holds potential in drug discovery

programs:

Pharmacophore: The boronic acid group can act as a reversible covalent inhibitor,

particularly targeting serine proteases by forming a tetrahedral intermediate with the active

site serine residue.[2]

Scaffold Decoration: The ester functionality on the side chain can be hydrolyzed to the

corresponding carboxylic acid. This acid can then be coupled to various amines using
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standard peptide coupling protocols, allowing for the rapid generation of diverse compound

libraries for screening.[5]

Physicochemical Modulation: The ether-ester side chain influences the molecule's polarity,

solubility, and hydrogen bonding capacity, which are critical parameters for optimizing the

pharmacokinetic profile of a drug candidate.

Part 5: Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent. While

specific toxicity data for this compound is not widely available, guidelines can be established

based on the known hazards of similar arylboronic acids.

Hazard Profile & Precautionary Measures
Based on data for phenylboronic acid, this class of compounds should be handled with care.[6]

[7]

Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory

irritation.[6]

Handling:

Always work in a well-ventilated fume hood.

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety

glasses with side shields, and nitrile gloves.[8]

Avoid generating dust.[7]

Wash hands thoroughly after handling.[6]

Storage:

Store in a tightly sealed container in a cool, dry place away from incompatible materials

like strong oxidizing agents.[8]
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The compound can be hygroscopic; storage under an inert atmosphere (Nitrogen or

Argon) is recommended to maintain its integrity and prevent boroxine formation.[6]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Do not allow the product to enter drains.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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